REACTION_CXSMILES
|
[ClH:1].[CH3:2][S:3][C:4]1[CH:5]=[N:6][CH:7]=[CH:8][CH:9]=1.[CH2:10]1[S:12][CH2:11]1>CCOCC.O>[Cl-:1].[CH3:2][S:3][C:4]1[CH:5]=[N+:6]([CH2:10][CH2:11][SH:12])[CH:7]=[CH:8][CH:9]=1 |f:5.6|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
1.88 g
|
Type
|
reactant
|
Smiles
|
CSC=1C=NC=CC1
|
Name
|
|
Quantity
|
0.89 mL
|
Type
|
reactant
|
Smiles
|
C1CS1
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was well shaken
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The aqueous phase was separated
|
Type
|
WASH
|
Details
|
washed with 10 mL of ether
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residual hydrochloride was then dried in vacuo (P2O5)
|
Type
|
CUSTOM
|
Details
|
to give a white solid
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated (oil bath) at 55°-65° C. under N2 for 15 h
|
Duration
|
15 h
|
Type
|
CUSTOM
|
Details
|
This gave a slightly turbid oil which
|
Type
|
WASH
|
Details
|
washed with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
The aqueous solution was concentrated to about 25 mL
|
Type
|
ADDITION
|
Details
|
a few drops of acetonitrile were added
|
Type
|
WASH
|
Details
|
Elution
|
Type
|
CUSTOM
|
Details
|
with H2O and subsequent evaporation of the relevant fractions
|
Type
|
CUSTOM
|
Details
|
afforded the product (2.66 g 80%) as a pale yellow, viscous oil
|
Name
|
|
Type
|
|
Smiles
|
[Cl-].CSC=1C=[N+](C=CC1)CCS
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |